Desmethylmisonidazole (RO 05-9963) is a 2-nitroimidazole compound derived from the metabolism of Misonidazole . It is classified as an electron-affinic compound with hypoxic cell radiosensitizing properties . In scientific research, it serves as a valuable tool to study the mechanisms of radiosensitization, investigate the effects of hypoxia on cellular processes, and explore strategies to enhance the efficacy of radiotherapy.
Desmethylmisonidazole is a derivative of misonidazole, which is a nitroimidazole compound. It is primarily classified as an antitumor agent and a hypoxia marker in positron emission tomography (PET) imaging. The compound is used to enhance the sensitivity of tumor cells to radiation therapy by selectively targeting hypoxic conditions often present in tumors.
Desmethylmisonidazole can be synthesized through various chemical methods. One common method involves the bromination of misonidazole. The synthesis typically requires a reaction between misonidazole and brominating agents such as N-chlorosuccinimide in an organic solvent like methanol. The process may involve the following steps:
The detailed parameters for these reactions can vary based on the specific conditions used, such as temperature, concentration, and reaction time .
The molecular formula of desmethylmisonidazole is . Its structure features a nitro group attached to an imidazole ring, which plays a crucial role in its biological activity. The compound's structural characteristics include:
The three-dimensional conformation of desmethylmisonidazole can be analyzed using computational chemistry methods to predict its behavior in biological systems .
Desmethylmisonidazole participates in several chemical reactions relevant to its application as an imaging agent and therapeutic compound. Key reactions include:
These reactions are critical for developing radiopharmaceuticals based on desmethylmisonidazole for PET imaging .
Desmethylmisonidazole's mechanism of action primarily revolves around its ability to selectively accumulate in hypoxic tissues. Once inside the hypoxic environment:
This mechanism enhances the effectiveness of radiotherapy by sensitizing tumor cells that are typically resistant due to low oxygen levels .
Desmethylmisonidazole exhibits several notable physical and chemical properties:
These properties are essential for understanding how desmethylmisonidazole behaves in biological systems and during synthesis .
Desmethylmisonidazole has several scientific applications:
Desmethylmisonidazole (chemical name: 1-(2-Nitroimidazol-1-yl)-3-hydroxypropan-2-ol) is the primary O-demethylated metabolite of the radiosensitizer misonidazole (1-(2-Nitroimidazol-1-yl)-3-methoxypropan-2-ol). The structural transformation involves the replacement of the methoxy group (-OCH₃) at the 3-position of the propanol side chain with a hydroxyl group (-OH). This modification reduces the molecular weight from 201.18 g/mol (misonidazole) to 187.15 g/mol and increases polarity [1] [5] [8].
The metabolite retains the 2-nitroimidazole ring system, which is essential for its electron-affinic properties. Crystallographic and spectroscopic analyses confirm that desmethylmisonidazole preserves the planar nitroimidazole moiety linked to a three-carbon hydroxyalkyl chain. This structural alteration significantly impacts its physicochemical behavior and biodistribution compared to the parent compound [1] [6].
Table 1: Structural Comparison of Misonidazole and Desmethylmisonidazole
Property | Misonidazole | Desmethylmisonidazole |
---|---|---|
IUPAC Name | 1-Methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | 1-(2-Nitroimidazol-1-yl)-3-hydroxypropan-2-ol |
Molecular Formula | C₇H₁₁N₃O₄ | C₆H₉N₃O₄ |
Molecular Weight (g/mol) | 201.18 | 187.15 |
Key Functional Groups | 2-Nitroimidazole, methoxy, secondary alcohol | 2-Nitroimidazole, primary alcohol |
The O-demethylation of misonidazole reduces its lipophilicity, as measured by partition coefficients. While misonidazole exhibits substantial lipid solubility (log P ~ -0.4), desmethylmisonidazole is more hydrophilic due to the polar hydroxyl group. This property directly influences cellular uptake and tissue penetration. Reduced lipophilicity limits diffusion across the blood-brain barrier but may enhance solubility in aqueous compartments [3] [6].
Desmethylmisonidazole retains the critical redox properties of 2-nitroimidazoles. Its one-electron reduction potential (E⁽¹⁾) approximates -389 mV, enabling bioreduction in hypoxic environments. The metabolite undergoes stepwise nitro-reduction: first forming a nitro anion radical, then further reduced to reactive intermediates (nitroso and hydroxylamine derivatives) under anoxia. In normoxia, oxygen rapidly reoxidizes the radical anion, regenerating the parent compound in a futile cycle [6].
Stability studies indicate desmethylmisonidazole maintains chemical integrity in physiological buffers (pH 7.4) but degrades under extreme pH or UV exposure. Its aqueous half-life exceeds 24 hours at 37°C, facilitating metabolic accumulation in hypoxic tissues. The hydroxyl group increases hydrogen-bonding capacity, potentially enhancing protein interactions compared to misonidazole [3].
Desmethylmisonidazole is generated primarily via hepatic cytochrome P450-mediated O-demethylation of misonidazole. Isolated perfused rat liver studies demonstrate that up to 40% of misonidazole undergoes this transformation under aerobic conditions. The reaction involves oxidative cleavage of the methyl ether, producing formaldehyde as a co-product [3]:Misonidazole + O₂ + NADPH → Desmethylmisonidazole + Formaldehyde + NADP⁺ + H₂O
Metabolic activation is profoundly oxygen-dependent. Under hypoxia, reductive pathways dominate:
Table 2: Oxygen-Dependent Metabolic Fate of Desmethylmisonidazole
Condition | Primary Pathway | Key Metabolites/Reactions | Biological Consequence |
---|---|---|---|
Normoxia | Glucuronidation | Desmethylmisonidazole-β-glucuronide | Biliary excretion |
Hypoxia | Nitroreduction | Nitro anion radical → Hydroxylamino derivative | Covalent binding to macromolecules |
Severe Hypoxia | Multi-electron reduction | 2-Aminoimidazole derivative (trapped metabolite) | Prolonged intracellular retention |
Hypoxic mammalian cells (e.g., Chinese Hamster Ovary cells) convert desmethylmisonidazole to hydroxylamino-desmethylmisonidazole, which exhibits high reactivity toward nucleophilic sites in proteins and DNA. This "metabolic trapping" underlies its function as a hypoxia biomarker. Liver perfusion models confirm hypoxia increases desmethylmisonidazole clearance 3.9-fold versus aerobic conditions (4.94 ± 1.56 ml/min vs. 1.27 ± 0.22 ml/min) and shifts metabolism from glucuronidation to reductive pathways [1] [3].
The hydroxylamino intermediate is particularly significant, as it alkylates thiol groups in glutathione and cysteine residues, depleting cellular antioxidants. This mechanism potentiates oxidative stress in hypoxic tumor cells, complementing radiosensitization [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1